Cas no 1267996-76-8 (9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine)

9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine 化学的及び物理的性質
名前と識別子
-
- 9-BROMO-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE
- 9-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine
- SJLNUGPHNXHFER-UHFFFAOYSA-N
- 4-bromo-6,7,8,9-tetrahydro-5-oxa-9-aza-benzocycloheptene
- 1,5-BENZOXAZEPINE, 9-BROMO-2,3,4,5-TETRAHYDRO-
- 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine
-
- MDL: MFCD19376498
- インチ: 1S/C9H10BrNO/c10-7-3-1-4-8-9(7)12-6-2-5-11-8/h1,3-4,11H,2,5-6H2
- InChIKey: SJLNUGPHNXHFER-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC2=C1OCCCN2
計算された属性
- せいみつぶんしりょう: 226.99458g/mol
- どういたいしつりょう: 226.99458g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 21.3
9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B812618-50mg |
9-Bromo-2,3,4,5-Tetrahydro-1,5-Benzoxazepine |
1267996-76-8 | 50mg |
$ 230.00 | 2022-06-06 | ||
TRC | B812618-10mg |
9-Bromo-2,3,4,5-Tetrahydro-1,5-Benzoxazepine |
1267996-76-8 | 10mg |
$ 70.00 | 2022-06-06 | ||
TRC | B812618-100mg |
9-Bromo-2,3,4,5-Tetrahydro-1,5-Benzoxazepine |
1267996-76-8 | 100mg |
$ 340.00 | 2022-06-06 | ||
abcr | AB447727-250mg |
9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine; . |
1267996-76-8 | 250mg |
€374.10 | 2025-02-21 | ||
1PlusChem | 1P00HS1C-1g |
9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine |
1267996-76-8 | 95% | 1g |
$606.00 | 2024-07-09 | |
1PlusChem | 1P00HS1C-250mg |
9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine |
1267996-76-8 | 95% | 250mg |
$257.00 | 2024-07-09 | |
abcr | AB447727-1 g |
9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine; . |
1267996-76-8 | 1g |
€1133.30 | 2023-06-15 | ||
Chemenu | CM492016-1g |
9-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine |
1267996-76-8 | 97% | 1g |
$613 | 2022-06-13 | |
abcr | AB447727-100mg |
9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine; . |
1267996-76-8 | 100mg |
€295.70 | 2024-06-06 | ||
Ambeed | A460819-1g |
9-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine |
1267996-76-8 | 97% | 1g |
$626.0 | 2024-04-25 |
9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine 関連文献
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1. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepineに関する追加情報
Introduction to 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine (CAS No. 1267996-76-8)
9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine, identified by the chemical identifier CAS No. 1267996-76-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule belongs to the benzoxazepine class, which has garnered considerable attention due to its structural versatility and potential biological activities. The presence of a bromine substituent at the 9-position introduces unique reactivity and pharmacological properties, making it a valuable scaffold for drug discovery and development.
The structure of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine features a seven-membered aromatic ring fused between an oxygen and nitrogen atom, forming the benzoxazepine core. This core is further substituted with a tetrahydropyran ring at the 2-position, which contributes to its stability and bioavailability. The bromine atom at the 9-position enhances its utility as an intermediate in synthetic chemistry, allowing for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.
In recent years, benzoxazepine derivatives have been extensively studied for their potential therapeutic applications. The benzoxazepine scaffold exhibits a broad spectrum of biological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties. Among these derivatives, 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine has emerged as a promising candidate due to its optimized pharmacokinetic profile and minimal toxicity.
One of the most compelling aspects of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine is its role in the development of novel therapeutic agents. Researchers have leveraged its structural framework to design molecules with enhanced binding affinity and selectivity for specific biological targets. For instance, studies have demonstrated its potential in modulating serotonin receptors, which are implicated in conditions such as depression and anxiety disorders. The bromine substituent at the 9-position allows for precise modifications that can fine-tune the pharmacological properties of these derivatives.
The synthesis of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by bromination and subsequent functional group transformations. Advances in catalytic methods have further streamlined these processes, enabling more efficient production scales suitable for industrial applications.
Recent advancements in computational chemistry have also contributed to the understanding of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine's behavior. Molecular modeling studies have provided insights into its interactions with biological targets at the atomic level. These insights are crucial for designing next-generation drugs with improved efficacy and reduced side effects. Additionally, virtual screening techniques have been employed to identify novel analogs with enhanced pharmacological profiles.
The pharmaceutical industry has shown particular interest in benzoxazepine derivatives, including 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine, due to their potential as lead compounds for drug development. Several clinical trials are underway evaluating the efficacy of benzoxazepines in treating neurological disorders and other chronic conditions. The results from these trials are expected to provide further validation of this class of compounds as viable therapeutic options.
Beyond pharmaceutical applications, 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine finds utility in agrochemical research as well. Its structural features make it a suitable candidate for developing novel pesticides with improved environmental compatibility and target specificity. Such developments align with global efforts to reduce the ecological impact of agricultural practices while maintaining crop protection efficacy.
The future prospects for 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine are promising given its versatility and potential applications across multiple domains. Ongoing research aims to expand its utility in drug discovery by exploring new synthetic pathways and functionalizations. Collaborative efforts between academia and industry are likely to accelerate these developments further.
In conclusion, 9-Bromo,2,3,4,5-tetrahydro-,1,5-benzoxazepine (CAS No. 1267996-76) represents a significant advancement in pharmaceutical chemistry with far-reaching implications for human health and agriculture. Its unique structural features combined with recent scientific breakthroughs position it as a cornerstone compound in modern medicinal research.
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